An In-depth Technical Guide to the Physicochemical Properties of Ethyl D-methioninate for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Ethyl D-methioninate for Research Applications
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl D-methioninate, a derivative of the essential amino acid D-methionine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics that influence its behavior in experimental settings. Recognizing the limited availability of direct experimental data for this specific enantiomeric ester, this guide synthesizes information from closely related compounds, theoretical predictions, and established analytical methodologies to offer a robust resource. Key parameters such as molecular structure, solubility, and spectral properties are discussed in detail. Furthermore, standardized protocols for the experimental determination of these properties are provided to ensure methodological consistency and data integrity in research applications.
Introduction: The Significance of Ethyl D-methioninate in Research
Ethyl D-methioninate is the ethyl ester of D-methionine, a non-proteinogenic amino acid. While L-methionine is the enantiomer incorporated into proteins, D-amino acids and their derivatives are gaining increasing attention in biomedical and pharmaceutical research for their unique biological activities and resistance to enzymatic degradation[1]. The esterification of the carboxylic acid group in D-methionine to form Ethyl D-methioninate modifies its polarity, solubility, and potential for chemical interactions, making it a compound of interest for various research applications, including its use as a building block in peptide synthesis and as a potential therapeutic agent[2][3].
The D-configuration can confer specific therapeutic advantages, such as in the protection against certain types of cellular damage[1]. Understanding the fundamental physicochemical properties of Ethyl D-methioninate is paramount for its effective utilization in research, enabling accurate experimental design, formulation development, and interpretation of results.
Core Physicochemical Properties
Direct experimental data for Ethyl D-methioninate is not extensively available in the public domain. Therefore, the following sections provide a combination of known identifiers, data from closely related compounds (such as the hydrochloride salts of the L- and DL- forms and the parent D-amino acid), and theoretically predicted values.
Molecular Structure and Identifiers
A clear understanding of the molecular structure is the foundation for interpreting the physicochemical properties of a compound.
| Property | Value | Source |
| IUPAC Name | ethyl (2R)-2-amino-4-(methylthio)butanoate | N/A |
| CAS Number | 107998-44-7 | [4] |
| Molecular Formula | C₇H₁₅NO₂S | [4] |
| Molecular Weight | 177.26 g/mol | [4] |
| SMILES | O=C(OCC)CCSC | [4] |
Thermal Properties
The melting and boiling points are critical parameters for handling, storage, and purification.
| Property | Value | Notes | Source |
| Melting Point | Not available | The melting point of L-Methionine ethyl ester hydrochloride is 90-92 °C, and DL-Methionine ethyl ester hydrochloride is 81-83 °C. The free base is expected to have a different melting point. | [5] |
| Boiling Point | Not available | High boiling point expected due to the presence of polar functional groups. | N/A |
| Decomposition Temperature | Not available | The parent amino acid, D-methionine, decomposes at approximately 273 °C. | [6] |
Solubility Profile
Solubility is a crucial factor in designing experiments, particularly for in vitro assays and formulation development. The esterification of the carboxylic acid is expected to increase its solubility in organic solvents compared to the parent amino acid.
| Solvent | Predicted Solubility | Rationale / Comparative Data |
| Water | Moderately Soluble | The parent amino acid, D-methionine, is soluble in water. The ethyl ester will likely have reduced water solubility due to the increase in hydrophobicity. |
| Ethanol | Soluble | The presence of the ethyl group suggests good solubility in alcohols. |
| Methanol | Soluble | Similar to ethanol, good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Moderately Soluble | Expected to be soluble due to the overall non-polar character contributed by the ethyl and methylthio groups. |
Acidity and Basicity (pKa)
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, membrane permeability, and receptor interactions.
| Ionizable Group | Predicted pKa | Notes | Source |
| Amine (NH₂) | ~9.0 - 9.5 | The pKa of the amino group in L-methionine is approximately 9.21. The esterification of the carboxyl group is not expected to significantly alter the basicity of the amino group. | [7] |
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for ¹H and ¹³C NMR.
¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (S-methyl) | ~2.1 | Singlet | 3H |
| -CH₂- (ethyl) | ~4.2 | Quartet | 2H |
| -CH- (alpha-carbon) | ~3.7 | Triplet | 1H |
| -CH₂- (beta-carbon) | ~2.0 | Multiplet | 2H |
| -CH₂- (gamma-carbon) | ~2.6 | Triplet | 2H |
| -CH₃ (ethyl) | ~1.3 | Triplet | 3H |
| -NH₂ | Variable | Broad Singlet | 2H |
¹³C NMR (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~173 |
| -CH₂- (ethyl ester) | ~61 |
| -CH- (alpha-carbon) | ~53 |
| -CH₂- (beta-carbon) | ~32 |
| -CH₂- (gamma-carbon) | ~30 |
| S-CH₃ | ~15 |
| -CH₃ (ethyl ester) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch (ester) | 1730-1750 (strong) |
| C-O stretch (ester) | 1150-1250 |
| N-H bend (amine) | 1550-1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | Expected Value |
| Molecular Ion [M]⁺ | m/z = 177.08 |
| [M+H]⁺ | m/z = 178.09 |
| Common Fragments | Loss of the ethoxy group (-OCH₂CH₃), loss of the ethyl group (-CH₂CH₃), and cleavage at the Cα-Cβ bond are expected. |
Experimental Protocols for Physicochemical Characterization
For researchers who wish to determine the physicochemical properties of Ethyl D-methioninate experimentally, the following standard protocols are recommended.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Methodology:
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Place a small, dry sample of Ethyl D-methioninate into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
As the melting point is approached (based on the values of related compounds), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting range.
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining solubility.
Methodology:
-
Add an excess amount of Ethyl D-methioninate to a known volume of purified water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analyze the concentration of Ethyl D-methioninate in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a charged aerosol detector.
-
The determined concentration represents the aqueous solubility at that temperature.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Prepare a stock solution of Ethyl D-methioninate in either water or octanol.
-
Add a known volume of this stock solution to a mixture of water and octanol in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of Ethyl D-methioninate in each phase using an appropriate analytical technique (e.g., HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental protocols, the following diagrams illustrate the key steps.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Measurement.
Conclusion
While direct experimental data for Ethyl D-methioninate remains sparse, a comprehensive physicochemical profile can be constructed through a combination of data from analogous compounds and theoretical predictions. This guide provides researchers with the foundational knowledge and practical methodologies necessary to confidently incorporate Ethyl D-methioninate into their studies. The provided protocols for experimental determination will enable the generation of robust and reliable data, contributing to a deeper understanding of this promising research compound. As with any compound with limited published data, it is recommended that researchers experimentally verify the key physicochemical properties in their own laboratories to ensure the accuracy and reproducibility of their work.
References
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ClinicalTrials.eu. (n.d.). Methionine – Application in Therapy and Current Clinical Research. Retrieved from [Link][2]
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ResearchGate. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. Retrieved from [Link][1]
-
Research Explorer. (2023). Methionine Synthases as Targets for Antifungal Drug Development. Retrieved from [Link][3]
Sources
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